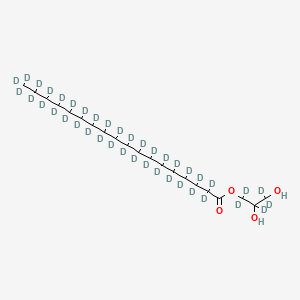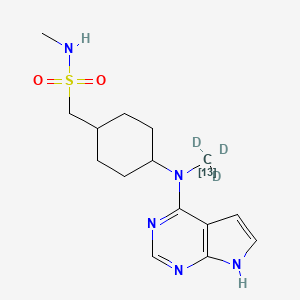
Oclacitinib-13C-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oclacitinib-13C-d3 is a deuterium and carbon-13 labeled version of Oclacitinib, a Janus kinase inhibitor. This compound is primarily used as an internal standard for the quantification of Oclacitinib in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Oclacitinib itself is known for its use in veterinary medicine to treat pruritus associated with allergic dermatitis and atopic dermatitis in dogs .
Méthodes De Préparation
The synthesis of Oclacitinib-13C-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Oclacitinib molecule . The synthetic route typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the construction of the pyrrolopyrimidine ring system, which is a key structural component of Oclacitinib.
Introduction of Isotopic Labels: Deuterium and carbon-13 are introduced into specific positions of the molecule during the synthesis process.
Final Assembly: The labeled pyrrolopyrimidine core is then coupled with other molecular fragments to form the final this compound compound.
Industrial production methods for this compound are similar to those used for the synthesis of Oclacitinib, with additional steps to incorporate the isotopic labels .
Analyse Des Réactions Chimiques
Oclacitinib-13C-d3, like its parent compound Oclacitinib, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Oclacitinib-13C-d3 has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS to quantify Oclacitinib in various samples.
Pharmacokinetics: Researchers use this compound to study the pharmacokinetics and metabolic profiles of Oclacitinib in biological systems.
Drug Development: It is used in the development and validation of analytical methods for the quantification of Oclacitinib in pharmaceutical formulations.
Mécanisme D'action
Oclacitinib-13C-d3, being an isotopically labeled version of Oclacitinib, shares the same mechanism of action as its parent compound. Oclacitinib is a Janus kinase inhibitor that selectively inhibits JAK1, JAK2, JAK3, and TYK2 . By inhibiting these kinases, Oclacitinib disrupts the signaling pathways involved in the production of inflammatory cytokines, thereby reducing inflammation and pruritus .
Comparaison Avec Des Composés Similaires
Oclacitinib-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:
Propriétés
Formule moléculaire |
C15H23N5O2S |
|---|---|
Poids moléculaire |
341.45 g/mol |
Nom IUPAC |
N-methyl-1-[4-[7H-pyrrolo[2,3-d]pyrimidin-4-yl(trideuterio(113C)methyl)amino]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)/i2+1D3 |
Clé InChI |
HJWLJNBZVZDLAQ-JVXUGDAPSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])N(C1CCC(CC1)CS(=O)(=O)NC)C2=NC=NC3=C2C=CN3 |
SMILES canonique |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)
![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)
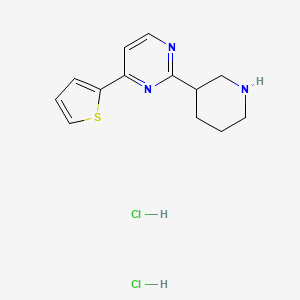
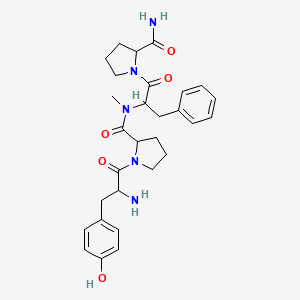
![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)


![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12300090.png)
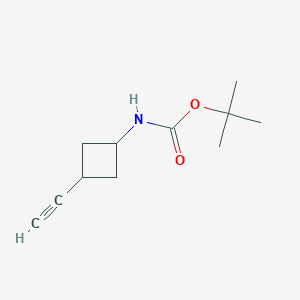
![N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12300098.png)
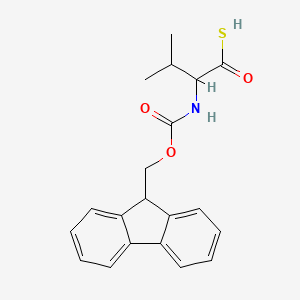

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)
